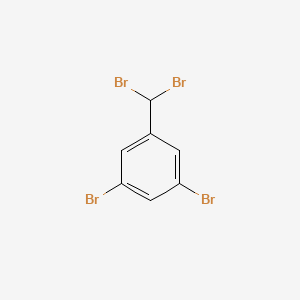![molecular formula C21H27N6NaO15P2 B12091579 sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12091579.png)
sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deamino dpnh sodium salt, also known as nicotinamide hypoxanthine dinucleotide, reduced form, sodium salt, is a chemical compound with the molecular formula C21H28N6O15P2Na. It is a derivative of nicotinamide adenine dinucleotide (NADH) and plays a crucial role in various biochemical processes, particularly in redox reactions. This compound is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino dpnh sodium salt typically involves the enzymatic reduction of nicotinamide hypoxanthine dinucleotide. The process requires specific enzymes that facilitate the reduction reaction, converting the oxidized form to the reduced form. The reaction conditions often include a controlled environment with specific pH and temperature to ensure the stability and efficiency of the reaction.
Industrial Production Methods
Industrial production of deamino dpnh sodium salt involves large-scale enzymatic reactions. The process is optimized to maximize yield and purity, often using bioreactors to maintain the necessary conditions for the enzymatic reactions. The final product is then purified through various techniques such as chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Deamino dpnh sodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to its original form, nicotinamide hypoxanthine dinucleotide.
Reduction: It is primarily known for its reduced form, which is essential in redox reactions.
Substitution: It can participate in substitution reactions where specific groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Deamino dpnh sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent in various chemical reactions and studies involving redox processes.
Biology: It plays a crucial role in cellular respiration and energy production, making it essential in studies related to metabolism and bioenergetics.
Medicine: It is used in research related to metabolic disorders and diseases where redox balance is disrupted.
Industry: It is utilized in the production of various biochemical products and in processes requiring specific redox conditions.
Mechanism of Action
The mechanism of action of deamino dpnh sodium salt involves its role as a reducing agent in redox reactions. It donates electrons to various substrates, facilitating their reduction. The molecular targets include enzymes involved in cellular respiration and energy production, such as NADH: ubiquinone oxidoreductase. The pathways involved are primarily those related to the electron transport chain and oxidative phosphorylation.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NADH): The parent compound of deamino dpnh sodium salt, involved in similar redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): Another related compound with similar redox properties but primarily involved in anabolic reactions.
Flavin adenine dinucleotide (FADH2): A similar redox-active compound involved in cellular respiration.
Uniqueness
Deamino dpnh sodium salt is unique due to its specific structure, which allows it to participate in distinct redox reactions. Its reduced form is particularly stable, making it valuable in various biochemical and industrial applications. Additionally, its ability to act as a reducing agent in specific conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H27N6NaO15P2 |
|---|---|
Molecular Weight |
688.4 g/mol |
IUPAC Name |
sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1,3-4,7-8,10-11,13-16,20-21,28-31H,2,5-6H2,(H2,22,32)(H,34,35)(H,36,37)(H,23,24,33);/q;+1/p-1 |
InChI Key |
ABKZGOVUIQXECG-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[([1,1'-Biphenyl]-3-yl)carbamothioyl]benzamide](/img/structure/B12091505.png)
](/img/structure/B12091507.png)

![2-[(1-adamantylcarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12091527.png)



![N-cyclohexylcyclohexanamine;4-methylsulfanyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12091558.png)

![copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate](/img/structure/B12091571.png)

![Ethyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12091581.png)

